![molecular formula C63H98N18O13S B14466361 Substance P, phe(7)- CAS No. 70533-68-5](/img/structure/B14466361.png)
Substance P, phe(7)-
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Overview
Description
Substance P, phe(7)- is a modified form of Substance P, a neuropeptide composed of 11 amino acids. Substance P is part of the tachykinin family and is known for its role in pain perception, inflammation, and other physiological processes. The modification at the seventh position with phenylalanine (phe) enhances its biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Substance P, phe(7)- can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection. The synthesis involves:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Deprotection: The Fmoc group is removed using a base like piperidine.
Industrial Production Methods
Industrial production of Substance P, phe(7)- follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Substance P, phe(7)- undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling agents.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Substance P (SP) is a neuropeptide that is released from specific sensory nerves and is associated with inflammatory processes . It is found in the brain and spinal cord . SP’s receptor, neurokinin type 1, is distributed over cytoplasmic membranes of various cell types, such as neurons, white blood cells, and stem cells . SP release may not naturally subside in diseases marked by chronic inflammation, including cancer .
Substance P and its Functions
SP amplifies or excites most cellular processes and is a key first responder to noxious stimuli . It is regarded as an immediate defense, stress, repair, and survival system . SP is rapidly inactivated or activated by peptidases and is repetitively released in the presence of a stressor . SP initiates the expression of almost all known immunological chemical messengers and is excitatory to cell growth and multiplication . It is also a trigger for nausea .
SP stimulates human T cell proliferation in vitro, possibly through up-regulation of IL-2 expression . It is stable in plasma but has a short half-life in tissues . SP is a key player in cellular migration and exerts this function directly or via the induction of a number of chemokines, their receptors, and adhesion molecules . SP participates in the migration of several innate immune cells, such as neutrophils . It can also augment leukocyte recruitment indirectly via inducing the expression of chemokines .
Application of Neurokinin-1 Receptor
The neuropeptide, substance P (SP), is the physiological ligand of the neurokinin-1 (NK-1) receptor that is consistently overexpressed in glioblastoma cells . Interaction of SP with the NK-1 receptor consists of internalization of the peptide into the cell by the clathrin-dependent mechanism, where the endosome dissociates due to more acidic conditions . The released receptor returns to the cell membrane, and the absorbed peptide particles couple with the lysosome where they are processed for further application by the cell . The SP fragment responsible for its affinity towards the NK-1 receptor is a sequence of five amino acids: Phe(7) .
Vasodilation
Substance P is a potent vasodilator, dependent on nitric oxide release . It is involved in the axon reflex-mediated vasodilation to local heating and wheal and flare reaction . Vasodilation to substance P is dependent on the NK1 receptor located on the endothelium . SP-induced vasodilation declines during continuous infusion, which suggests an internalization of neurokinin-1 (NK1) . As is typical with many vasodilators, it also has bronchoconstrictive properties, administered through the non-adrenergic, non-cholinergic nervous system .
Substance P (SP) Fragment SP1-7
Mechanism of Action
Substance P, phe(7)- exerts its effects by binding to the neurokinin 1 receptor (NK1R), a G protein-coupled receptor. This binding triggers a cascade of intracellular events, including the activation of phospholipase C, increased intracellular calcium levels, and the release of secondary messengers like inositol triphosphate (IP3) and diacylglycerol (DAG). These events lead to various physiological responses, such as pain perception, vasodilation, and immune cell activation .
Comparison with Similar Compounds
Substance P, phe(7)- is compared with other tachykinins like neurokinin A (NKA) and neurokinin B (NKB). While all these peptides bind to neurokinin receptors, Substance P has the highest affinity for NK1R, making it particularly potent in mediating pain and inflammatory responses. The modification at the seventh position with phenylalanine enhances its stability and bioactivity compared to its unmodified counterpart .
List of Similar Compounds
- Neurokinin A (NKA)
- Neurokinin B (NKB)
- Neuropeptide K (NPK)
- Neuropeptide Y (NPY)
Properties
CAS No. |
70533-68-5 |
---|---|
Molecular Formula |
C63H98N18O13S |
Molecular Weight |
1347.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47+,48-,49-/m0/s1 |
InChI Key |
ADNPLDHMAVUMIW-HAXGAVEXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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